molecular formula C11H8O4 B1282262 4-methyl-2-oxo-2H-chromene-3-carboxylic acid CAS No. 833-31-8

4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B1282262
CAS No.: 833-31-8
M. Wt: 204.18 g/mol
InChI Key: PZHSARNBSOWZHY-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by a chromene ring structure with a carboxylic acid group at the 3-position and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylaldehyde derivatives with malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization to form the chromene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-methyl-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

4-methyl-2-oxo-2H-chromene-3-carboxylic acid can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

4-methyl-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-7-4-2-3-5-8(7)15-11(14)9(6)10(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHSARNBSOWZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519587
Record name 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833-31-8
Record name 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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